molecular formula C11H14BrN B1375100 1-(3-Bromopropyl)indoline CAS No. 768297-88-7

1-(3-Bromopropyl)indoline

Cat. No.: B1375100
CAS No.: 768297-88-7
M. Wt: 240.14 g/mol
InChI Key: AUCOOHTWUASKDH-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)indoline is a chemical compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products

Biochemical Analysis

Biochemical Properties

1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These changes in gene expression can lead to significant alterations in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of action of 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and downstream cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating specific signaling pathways and enhancing cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and inflammation . Understanding the dosage-dependent effects of 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- is crucial for determining its therapeutic potential and safety profile.

Preparation Methods

The synthesis of 1-(3-Bromopropyl)indoline typically involves the reaction of indole with 1,3-dibromopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions must be carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to streamline the process.

Chemical Reactions Analysis

1-(3-Bromopropyl)indoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The indole ring can be oxidized under specific conditions to form indole-2,3-diones.

    Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)indoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indoles.

    Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.

    Industry: It can be used in the production of dyes, pigments, and other materials that require indole derivatives.

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromopropyl)indoline include other brominated indoles and indole derivatives with different substituents. For example:

    1H-Indole, 1-(2-bromoethyl)-2,3-dihydro-: Similar structure but with a shorter bromoalkyl chain.

    1H-Indole, 1-(4-bromobutyl)-2,3-dihydro-: Similar structure but with a longer bromoalkyl chain.

    1H-Indole, 1-(3-chloropropyl)-2,3-dihydro-: Similar structure but with a chlorine atom instead of bromine.

Properties

IUPAC Name

1-(3-bromopropyl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCOOHTWUASKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the 1-(3-bromopropyl)indoline-2,3-dione molecule?

A1: The indoline ring system in this compound-2,3-dione is essentially planar, with a root-mean-square deviation of 0.026 Å. [] The side chain containing the bromine atom adopts a trans–gauche conformation. This conformation is determined by the torsion angles N—C—C—C and C—C—C—Br, which are −177.5° and 68.1°, respectively. []

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